molecular formula C18H25N3O6S B14950154 N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B14950154
M. Wt: 411.5 g/mol
InChI Key: YYBJEDBTSUEOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NN-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE is a complex organic compound with a molecular structure that includes morpholine and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with morpholine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of NN-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

NN-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

NN-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of NN-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-MORPHOLIN-4-YL-PHENYL)-2-NITRO-BENZENESULFONAMIDE
  • N-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Uniqueness

Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H25N3O6S

Molecular Weight

411.5 g/mol

IUPAC Name

N,N-bis(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C18H25N3O6S/c22-17(19-6-10-26-11-7-19)14-21(15-18(23)20-8-12-27-13-9-20)28(24,25)16-4-2-1-3-5-16/h1-5H,6-15H2

InChI Key

YYBJEDBTSUEOLL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.